R-7050
Overview
Description
R-7050, also known as Tumor Necrosis Factor-alpha Antagonist III, is a cell-permeable triazoloquinoxaline compound. It is a selective antagonist of the Tumor Necrosis Factor-alpha receptor, which plays a crucial role in inflammatory and immune responses. This compound has gained significant attention due to its potential therapeutic applications in various inflammatory diseases and conditions .
Mechanism of Action
Target of Action
The primary target of this compound is the Tumor Necrosis Factor-alpha (TNF-α) receptor . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction.
Mode of Action
This compound acts as a TNF-α receptor antagonist .
Biochemical Pathways
The compound selectively inhibits TNF-α-induced caspase activation and cell death . It exhibits higher potency against TNF-α-induced than IL-1β-induced NF-κB activation . NF-κB is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection.
Result of Action
The compound’s action results in the inhibition of TNF-α-induced caspase activation and cell death . This can have significant effects at the molecular and cellular levels, potentially influencing processes such as inflammation and apoptosis.
Action Environment
The compound is stable under normal storage conditions (2-8°C) and should be protected from light . .
Biochemical Analysis
Biochemical Properties
8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a cell-permeable TNF-α receptor antagonist . It blocks the TNF-α-induced binding of TNF-αRI with TNFαR-associated death domain protein and receptor interacting protein 1 . This interaction inhibits the internalization of the TNFα-TNFαR complex .
Cellular Effects
This compound has been found to selectively inhibit TNF-α-induced caspase activation and cell death in ME180 cells . It also exhibits higher potency against TNF-α-induced than IL-1β-induced NF-κB activation in A549 cells .
Molecular Mechanism
The molecular mechanism of action of 8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline involves blocking the formation of the receptor-adaptor molecules complex and subsequent receptor internalization . This action does not affect the TNF-α ligand-receptor binding .
Preparation Methods
Synthetic Routes and Reaction Conditions
R-7050 is synthesized through a series of chemical reactions involving triazoloquinoxaline derivatives. The synthesis typically involves the following steps:
Formation of the triazoloquinoxaline core: This step involves the cyclization of appropriate precursors to form the triazoloquinoxaline ring system.
Functionalization: The triazoloquinoxaline core is then functionalized with various substituents to enhance its biological activity and selectivity.
Purification: The final compound is purified using chromatographic techniques to achieve high purity
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvent systems, are carefully controlled to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
R-7050 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles are used depending on the desired substitution
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
R-7050 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the Tumor Necrosis Factor-alpha signaling pathway and its inhibition.
Biology: this compound is employed in cell-based assays to investigate its effects on cellular processes such as apoptosis, proliferation, and inflammation.
Medicine: The compound is being explored for its potential therapeutic applications in treating inflammatory diseases, neurodegenerative disorders, and cancer.
Industry: This compound is used in the development of new anti-inflammatory drugs and as a reference compound in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Infliximab: A monoclonal antibody that directly binds to Tumor Necrosis Factor-alpha.
Etanercept: A fusion protein that acts as a decoy receptor for Tumor Necrosis Factor-alpha.
Adalimumab: Another monoclonal antibody targeting Tumor Necrosis Factor-alpha.
Uniqueness of R-7050
Unlike biologic Tumor Necrosis Factor-alpha inhibitors that directly bind to Tumor Necrosis Factor-alpha, this compound selectively inhibits the association of the Tumor Necrosis Factor receptor with intracellular adaptor molecules. This unique mechanism of action allows this compound to modulate the Tumor Necrosis Factor-alpha signaling pathway without affecting the binding of Tumor Necrosis Factor-alpha to its receptor .
Properties
IUPAC Name |
8-chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N4S/c17-9-6-7-11-12(8-9)24-13(22-23-15(24)16(18,19)20)14(21-11)25-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUMKHOVGVYGOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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